4-(Chloromethyl)pyridin-3-amine
Overview
Description
4-(Chloromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)pyridin-3-amine typically involves the chloromethylation of pyridin-3-amine. One common method includes the reaction of pyridin-3-amine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction is usually carried out under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
4-(Chloromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)pyridin-3-amine involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biological functions, making the compound valuable in the study of biochemical processes and drug development .
Comparison with Similar Compounds
4-(Bromomethyl)pyridin-3-amine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-(Methyl)pyridin-3-amine: Lacks the halogen atom, resulting in different chemical properties and reactivity.
3-Aminopyridine: A simpler derivative without the chloromethyl group, used in different contexts in research and industry.
Uniqueness: 4-(Chloromethyl)pyridin-3-amine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
4-(Chloromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chloromethyl group attached to the third position of the pyridine ring, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H7ClN2. Its structure includes:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Chloromethyl Group : A -CH2Cl substituent that enhances its electrophilic properties.
- Amino Group : An -NH2 group that may participate in hydrogen bonding and nucleophilic reactions.
1. Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Properties
The compound's anticancer potential has also been explored. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The IC50 values for these cell lines are as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HCT116 | 25 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Receptor Binding : The amino group can facilitate binding to specific receptors involved in cell signaling pathways, potentially altering cellular responses.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound in treating bacterial infections in animal models. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of this compound. The study concluded that the compound not only inhibited cell growth but also induced apoptosis, highlighting its dual role as both an anti-proliferative and pro-apoptotic agent .
Properties
IUPAC Name |
4-(chloromethyl)pyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOZKCHHVGQRTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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